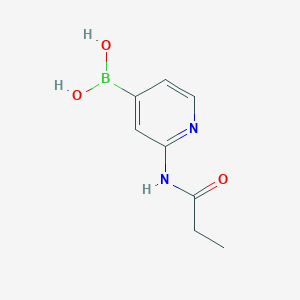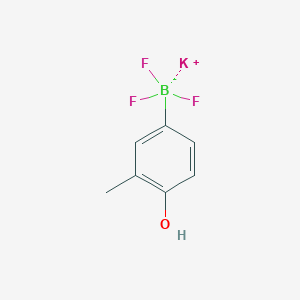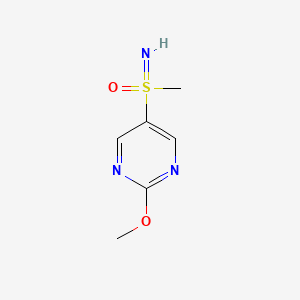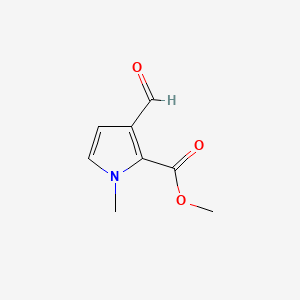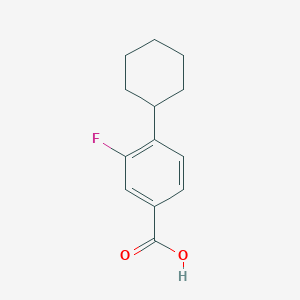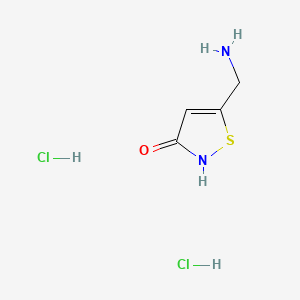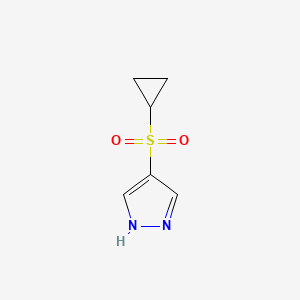
4-(cyclopropanesulfonyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(cyclopropanesulfonyl)-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a cyclopropanesulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(cyclopropanesulfonyl)-1H-pyrazole typically involves the reaction of cyclopropanesulfonyl chloride with 1H-pyrazole. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Cyclopropanesulfonyl chloride+1H-pyrazole→this compound+HCl
The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(cyclopropanesulfonyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl group can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to alter the oxidation state of the sulfonyl group or other parts of the molecule.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various alkyl or acyl derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
4-(cyclopropanesulfonyl)-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis:
Materials Science: It is explored for its potential use in the development of new materials with unique properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of 4-(cyclopropanesulfonyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or interacting with specific receptors. The cyclopropanesulfonyl group can enhance the compound’s binding affinity and specificity for its molecular targets, leading to improved efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropanesulfonyl chloride: A precursor used in the synthesis of 4-(cyclopropanesulfonyl)-1H-pyrazole.
Cyclopropylsulfonyl chloride: Another sulfonyl chloride with similar reactivity.
Trifluoromethanesulfonyl chloride: A sulfonyl chloride with a trifluoromethyl group, offering different reactivity and properties.
Uniqueness
This compound is unique due to the presence of both the cyclopropanesulfonyl group and the pyrazole ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C6H8N2O2S |
|---|---|
Molekulargewicht |
172.21 g/mol |
IUPAC-Name |
4-cyclopropylsulfonyl-1H-pyrazole |
InChI |
InChI=1S/C6H8N2O2S/c9-11(10,5-1-2-5)6-3-7-8-4-6/h3-5H,1-2H2,(H,7,8) |
InChI-Schlüssel |
FLTCYKIMZLHUIT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1S(=O)(=O)C2=CNN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (3R)-2-(2,2,2-trifluoroacetyl)-1H,2H,3H,4H,4aH,9H,9aH-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B15297966.png)
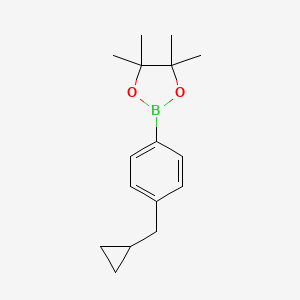
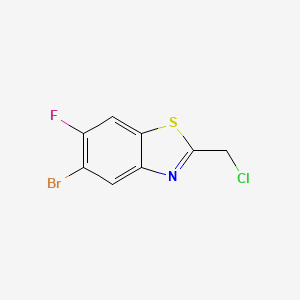
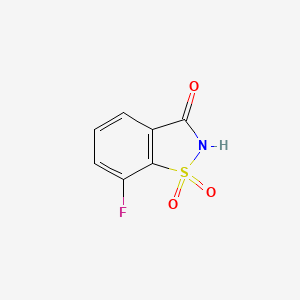
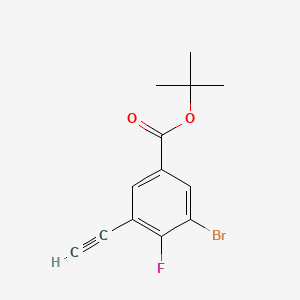
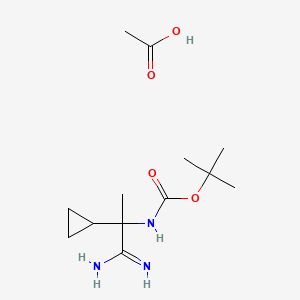
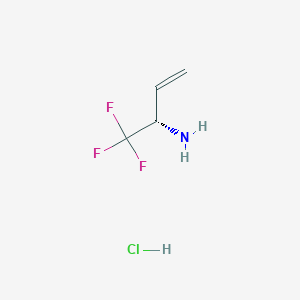
![[(1,1-Dioxo-1lambda6-thian-4-yl)methyl]boronic acid](/img/structure/B15298006.png)
